molecular formula C18H16ClNO3 B5116833 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione CAS No. 5564-35-2

3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5116833
CAS RN: 5564-35-2
M. Wt: 329.8 g/mol
InChI Key: QIIXHYHXPDCGNE-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrrolidinediones and has been studied extensively for its biological activities and mechanisms of action.

Mechanism Of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes and signaling pathways involved in various diseases. This compound has been shown to modulate the activity of various proteins and enzymes, including COX-2, NF-κB, and MAPK, among others.

Biochemical And Physiological Effects

3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to enhance cognitive function and memory.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions that can be explored in the research of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. These include:
1. Further studies on the mechanism of action of this compound to identify new therapeutic targets.
2. Development of new synthetic methods to improve the yield and reduce the cost of this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
4. Exploration of the potential of this compound in combination therapy with other drugs for enhanced therapeutic efficacy.
5. Investigation of the potential of this compound in other disease areas, such as autoimmune diseases and metabolic disorders.
Conclusion:
3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects have been studied extensively, and there are several future directions that can be explored to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid with pyrrolidine-2,5-dione in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases. Some of the key areas of research include cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation is a key factor in various diseases, and this compound has been shown to have anti-inflammatory properties. In neurological disorders, 3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential to enhance cognitive function and memory.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-23-16-8-6-15(7-9-16)20-17(21)11-13(18(20)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIXHYHXPDCGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386103
Record name 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

CAS RN

5564-35-2
Record name 3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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